![molecular formula C10H8F2O4 B2712571 7-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid CAS No. 2361645-35-2](/img/structure/B2712571.png)
7-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzofuran ring, a difluoromethoxy group, and a carboxylic acid group. The exact spatial arrangement of these groups would depend on the specific synthesis pathway and the stereochemistry of the starting materials .
Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. The carboxylic acid group could participate in acid-base reactions, esterification reactions, and amide formation reactions. The difluoromethoxy group could potentially undergo substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic. The compound might also exhibit strong hydrogen bonding due to the presence of the carboxylic acid group .
Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Pathways and Derivatives : The synthesis of benzofuran derivatives, including methods for creating various functionalized compounds, plays a crucial role in exploring the chemical properties and potential applications of "7-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid" and related molecules. Studies have reported on novel synthesis techniques for benzofurans and their application in creating natural products, highlighting the versatility of these compounds in chemical synthesis (Cruz & Tamariz, 2005).
Carboxylation Reactions with CO2 : Research on the carboxylation of aryl- and alkenylboronic esters with CO2, catalyzed by Rhodium(I), demonstrates the potential for incorporating carboxylic acid functionalities into benzofuran derivatives, thus offering pathways for modifying "this compound" for specific applications (Ukai et al., 2006).
Biological Activities and Applications
Docking Studies and Biological Activities : Molecular docking and computational studies on benzofuran-carboxylic acids have elucidated their structural and spectroscopic properties, along with potential biological activities against cancer and microbial diseases. These findings underscore the relevance of "this compound" in medicinal chemistry and drug design, offering insights into its possible applications in treating various health conditions (Sagaama et al., 2020).
Complement Inhibitory Activity : The synthesis of carboxylic acids carrying functionalization on their benzofuran skeleton, inspired by natural compounds like K-76 COOH, has demonstrated potential in inhibiting Complement activation. This suggests that derivatives of "this compound" might be explored for their immunomodulatory properties, potentially contributing to the development of new therapeutic agents (Larghi et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions involving this compound could be diverse, depending on its intended applications. If it’s a synthetic intermediate, research might focus on optimizing its synthesis and exploring its utility in synthesizing other complex molecules. If it’s a biologically active compound, research might focus on elucidating its mechanism of action and optimizing its activity .
properties
IUPAC Name |
7-(difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O4/c11-10(12)16-6-3-1-2-5-4-7(9(13)14)15-8(5)6/h1-3,7,10H,4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRHZTRAMBRPCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=CC=C2OC(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.